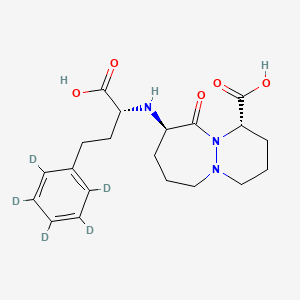

![molecular formula C32H35Cl2N5O2 B12421918 L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester CAS No. 922150-12-7](/img/structure/B12421918.png)

L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P53R3 is a quinazoline-type molecule identified through in vitro DNA-binding assays. It is known for its ability to restore sequence-specific DNA binding to several p53 mutants, including p53 R175H, p53 M237I, and p53 R273H. This compound has shown promise in inducing p53-dependent antiproliferative effects by increasing the expression of many p53 target genes, such as p21, GADD45, BAX, PUMA, PIG3, and MDM2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: P53R3 is synthesized through a series of organic reactions involving quinazoline derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods: While detailed industrial production methods for P53R3 are not extensively documented, it is likely that the compound is produced using scalable organic synthesis techniques. These methods would involve optimizing the reaction conditions to maximize yield and minimize impurities, followed by purification processes such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: P53R3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .

Common Reagents and Conditions: The synthesis of P53R3 involves common organic reagents such as amines, aldehydes, and acids. Catalysts like palladium or copper may be used to facilitate certain steps in the reaction sequence. The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major product formed from the synthesis of P53R3 is the quinazoline derivative itself, which is then further modified to enhance its binding affinity and biological activity. By-products are typically minimal and are removed through purification processes .

Wissenschaftliche Forschungsanwendungen

P53R3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivation of mutant p53 proteins. In biology and medicine, P53R3 is investigated for its potential to induce cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This makes it a promising candidate for cancer therapy, especially for tumors resistant to conventional treatments .

Wirkmechanismus

P53R3 exerts its effects by restoring the sequence-specific DNA binding ability of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets of P53R3 include the p53 mutants themselves, and the pathways involved are primarily those regulating cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

P53R3 is unique in its high specificity and efficacy in restoring the function of mutant p53 proteins compared to other compounds like PRIMA-1 and CP-31398. While PRIMA-1 and CP-31398 also target mutant p53, P53R3 has shown higher specificity and a broader range of effective concentrations. Similar compounds include PRIMA-1, CP-31398, and APR-246, all of which aim to restore the tumor-suppressive functions of mutant p53 .

Eigenschaften

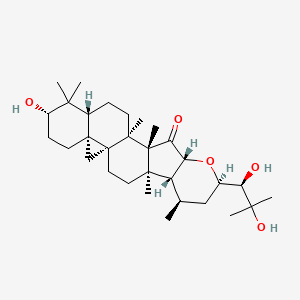

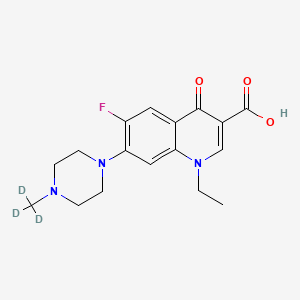

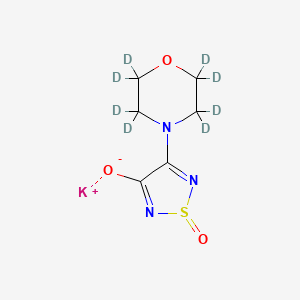

CAS-Nummer |

922150-12-7 |

|---|---|

Molekularformel |

C32H35Cl2N5O2 |

Molekulargewicht |

592.6 g/mol |

IUPAC-Name |

methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |

InChI-Schlüssel |

DFBRKGUTHGRQMH-LJAQVGFWSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Kanonische SMILES |

CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.